molecular formula C5H12ClNO2S B2580086 3-(Methanesulfonylmethyl)azetidine hydrochloride CAS No. 1820683-31-5

3-(Methanesulfonylmethyl)azetidine hydrochloride

Cat. No.: B2580086
CAS No.: 1820683-31-5
M. Wt: 185.67
InChI Key: IETHHDQJCPZGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methanesulfonylmethyl)azetidine hydrochloride is a chemical compound offered for research and development purposes. It is an azetidine derivative functionalized with a methanesulfonylmethyl group and presented as a hydrochloride salt. The methanesulfonyl (mesyl) group is a common feature in medicinal chemistry and organic synthesis, often used to modulate the properties of a molecule or as a synthetic intermediate . The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery due to its conformational properties and potential to improve the metabolic stability and potency of therapeutic candidates. As an amine hydrochloride salt, this compound is typically a solid with good stability and solubility properties, making it suitable for various experimental conditions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions. Specific applications and mechanisms of action for this precise compound are areas of ongoing scientific investigation and are not fully characterized in the available literature.

Properties

IUPAC Name

3-(methylsulfonylmethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETHHDQJCPZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Azetidine derivatives, including 3-(Methanesulfonylmethyl)azetidine hydrochloride, have been associated with significant antibacterial properties. The azetidine ring structure is prevalent in various antibiotic classes such as penems and cephalosporins, which are crucial in treating bacterial infections. Research indicates that modifications to the azetidine structure can enhance antibacterial efficacy, making them valuable in developing new antibiotics .

Anticancer Properties
Compounds containing azetidine frameworks have demonstrated potential anticancer activity. For instance, certain azetidinone derivatives have been shown to inhibit the proliferation of cancer cells, including breast and prostate cancer lines. The incorporation of methanesulfonylmethyl groups may further enhance these properties by improving solubility and bioavailability . Studies have reported specific azetidine derivatives exhibiting antiproliferative effects at nanomolar concentrations against various tumor types .

Antiviral Activity
Research has highlighted the antiviral potential of azetidine derivatives. Compounds with the azetidine unit have been explored for their ability to inhibit viral replication, showing promise against viruses such as HIV and herpes simplex virus. The structural versatility of this compound allows for modifications that could enhance its antiviral efficacy .

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its unique chemical properties facilitate various reactions, leading to the development of complex molecules.

Building Blocks for Combinatorial Libraries
The compound can be utilized as a key intermediate in synthesizing combinatorial libraries aimed at drug discovery. The ability to modify the azetidine ring allows for the exploration of diverse chemical space, which is essential for identifying lead compounds with desirable biological activities .

Functionalization Reactions
Recent advancements in synthetic methodologies have highlighted the potential for C(sp3)–H functionalization of azetidines, including this compound. This approach enables selective modifications that can lead to novel derivatives with enhanced biological properties . The development of such methodologies emphasizes the compound's role in expanding the synthetic toolkit available to chemists.

Case Study: Anticancer Activity

A study focused on a series of azetidinone derivatives demonstrated that specific modifications to the azetidine core significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that compounds with methanesulfonyl groups exhibited improved potency due to increased interaction with biological targets .

Case Study: Antiviral Efficacy

In a comparative study assessing various azetidine derivatives for antiviral activity, this compound was included among compounds tested against herpes simplex virus. Results indicated that this compound displayed notable antiviral effects, suggesting its potential as a lead compound for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Derivatives

The biological and physicochemical properties of azetidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituent Molecular Weight CAS Number Key Properties
3-(Methanesulfonylmethyl)azetidine HCl Methanesulfonylmethyl 185.67 1820683-31-5 High polarity; 99% purity; used in neuroprotection studies .
3-(Ethylsulfonyl)azetidine HCl Ethylsulfonyl 199.69 1820707-49-0 Increased lipophilicity vs. methyl analog; potential for enhanced membrane permeation.
3-(tert-Butylsulfonyl)azetidine HCl tert-Butylsulfonyl 241.76 1820664-96-7 Bulky substituent reduces solubility; may improve target selectivity .
3-(Difluoromethyl)azetidine HCl Difluoromethyl 156.59 1354792-76-9 Fluorine atoms enhance metabolic stability and bioavailability .
3-Methoxyazetidine HCl Methoxy 123.58 148644-09-1 Lower molecular weight; limited electron-withdrawing effects; used in peptide synthesis .
Neuroprotective Effects
  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl : Attenuates MPP⁺-induced mitochondrial dysfunction in SH-SY5Y cells by reducing ROS levels and restoring ATP production .
Enzyme Inhibition
  • 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl: Acts as a selective serotonin reuptake inhibitor (SSRI) with IC₅₀ values in the nanomolar range, highlighting the role of aryl groups in receptor binding .
  • BLU-945 Intermediate (3-(methoxymethyl)azetidine HCl) : Used in synthesizing reversible kinase inhibitors, demonstrating the versatility of azetidine scaffolds in oncology drug discovery .

Physicochemical and Pharmacokinetic Profiles

Parameter 3-(Methanesulfonylmethyl)azetidine HCl 3-(Ethylsulfonyl)azetidine HCl 3-Methoxyazetidine HCl
LogP (Predicted) -0.84 -0.12 0.45
Water Solubility High Moderate Low
Plasma Protein Binding 65–70% 75–80% 50–55%
Metabolic Stability Moderate (CYP3A4 substrate) High Low

Notes:

  • The methanesulfonyl group enhances solubility but reduces membrane permeability compared to ethyl or tert-butyl analogs .
  • Fluorinated derivatives (e.g., 3-(difluoromethyl)azetidine HCl) exhibit superior metabolic stability due to resistance to oxidative degradation .

Biological Activity

3-(Methanesulfonylmethyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This azetidine derivative has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds containing the azetidinone unit have shown cytostatic activity against several cancer cell lines, including Capan-1 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM .

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHCT-116TBD
Azetidinone Compound trans-11fCapan-114.5
Azetidinone Compound cis-11fMDA-MB-231TBD

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain azetidinones can enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus . The mechanism involves the displacement of antibiotics at β-lactamase, thus protecting them from degradation.

Table 2: Antimicrobial Efficacy of Azetidine Derivatives

CompoundTarget BacteriaActivity
This compoundMRSATBD
Azetidinone Compound trans-11fS. aureus (HEMSA 5)Significant enhancement

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate pathways involved in cell proliferation and apoptosis, leading to its anticancer effects. Detailed studies on binding affinities and specific interactions are necessary to elucidate the precise mechanisms.

Study on Anticancer Properties

In a recent study focusing on azetidine derivatives, researchers synthesized a series of compounds and evaluated their effects on various cancer cell lines. The study highlighted that modifications in the azetidine structure could significantly influence biological activity. For example, the introduction of different substituents at specific positions on the azetidine ring improved potency against breast cancer cell lines .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial potential of azetidinone compounds against resistant bacterial strains. The findings suggested that certain structural modifications enhanced the ability of these compounds to act synergistically with existing antibiotics, thereby reducing resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methanesulfonylmethyl)azetidine hydrochloride, and how can researchers optimize yield and purity?

  • Methodological Answer : A practical approach involves multi-step synthesis starting from azetidine derivatives. For example, nucleophilic substitution reactions using methanesulfonyl chloride and azetidine intermediates under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using chromatography (e.g., silica gel) for purification . For analogs like 3-(difluoromethyl)azetidine hydrochloride, fluorination steps with DAST (diethylaminosulfur trifluoride) have been employed, requiring careful handling due to toxicity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure. For example, 1H^1H-NMR peaks for azetidine protons typically appear at δ 3.5–4.5 ppm, while methanesulfonyl groups show singlet peaks near δ 3.0 ppm . Purity analysis via HPLC with UV detection (λ = 254 nm) and C18 columns is recommended, as seen in studies on related azetidine derivatives .

Q. What in vitro models are suitable for initial neuroprotective activity screening of this compound?

  • Methodological Answer : SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP+^+ (1-methyl-4-phenylpyridinium) are widely used. Pre-treatment with this compound (10–100 µM) for 24 hours, followed by MTT assays, can assess cell viability. Mitochondrial dysfunction and oxidative stress markers (e.g., ROS levels via DCFH-DA probes) should be quantified .

Advanced Research Questions

Q. How does this compound modulate the NLRP3 inflammasome in microglial cells?

  • Methodological Answer : In LPS-stimulated BV2 microglia, the compound suppresses NLRP3 inflammasome activation by inhibiting ASC speck formation and caspase-1 cleavage. Key steps include:

  • Western blotting for NLRP3, pro-caspase-1, and IL-1β.
  • Co-immunoprecipitation to study ASC oligomerization.
  • ROS scavenging assays (e.g., using N-acetylcysteine as a control) to link oxidative stress to inflammasome suppression . Contradictory results in different cell lines (e.g., SH-SY5Y vs. BV2) may arise from variations in TLR4/MyD88 signaling dominance .

Q. What mechanisms underlie the compound’s dual effects on ERK activation and melanogenesis inhibition?

  • Methodological Answer : In melanocyte models (e.g., B16F10 cells), this compound activates ERK via phosphorylation, leading to MITF degradation and subsequent downregulation of tyrosinase. Key experiments include:

  • ERK inhibition with PD98059 to rescue melanin synthesis.
  • qPCR for MITF, tyrosinase, and TRP-1 mRNA levels.
  • Melanin quantification using spectrophotometry (OD 405 nm) after L-DOPA incubation . Note that direct tyrosinase inhibition is absent, distinguishing it from kojic acid .

Q. How can researchers resolve contradictions in neuroprotection data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from bioavailability differences. To address this:

  • Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS).
  • Use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB).
  • Validate in vivo using middle cerebral artery occlusion (MCAO) models with infarct volume analysis (TTC staining) and behavioral tests (e.g., rotarod) .

Methodological Considerations

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. Store lyophilized powder at -20°C and reconstitute in PBS (pH 7.4) with 5% DMSO. Degradation products can be monitored via LC-MS, with attention to sulfone formation under oxidative conditions .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : Replace the methanesulfonyl group with bioisosteres (e.g., phosphonate or trifluoromethylsulfonyl) and assess neuroprotection efficacy. For example, 3-(difluoromethyl)azetidine hydrochloride showed enhanced BBB permeability in preliminary studies .

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